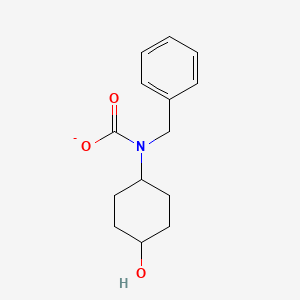
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole
Übersicht
Beschreibung
“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of “4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” involves a multistage process. The reaction of 4-bromo-1-(2-chloroethyl)-1H-pyrazole (27) obtained in the first step with PhSeNa or Na2Se formed in situ was proposed .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is represented by the linear formula: C6 H8 Br Cl N2 . The InChI code for this compound is 1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 and the InChI key is KJCYVWIWEBDDBA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a solid at room temperature . It has a molecular weight of 223.5 .Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyrazoles
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole: can serve as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse range of biological activities and potential pharmaceutical applications. The bromo and chloroethyl groups in the compound facilitate further functionalization, allowing for the creation of complex bipyrazole structures.
Pharmaceutical Compound Development
This compound is used in the synthesis of various pharmaceutical and biologically active compounds . Its structure is conducive to modifications that can lead to the development of new inhibitors, which are essential in the design of drugs targeting specific enzymes or receptors within biological systems.
Inhibition of Liver Alcohol Dehydrogenase
The compound has been identified as an inhibitor of liver alcohol dehydrogenase . This enzyme is crucial in the metabolism of alcohols within the liver, and inhibitors can be used to study the enzyme’s activity or potentially treat alcohol-related disorders.
Agricultural Chemical Research
In agriculture, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole may be explored for its potential use in the development of new agrochemicals . Its structural properties could be beneficial in creating compounds that protect crops from pests or diseases.
Material Science Applications
The compound’s unique structure makes it a candidate for research in materials science . It could be involved in the synthesis of novel materials with specific properties, such as increased durability or enhanced conductivity.
Catalysis
Due to the presence of reactive functional groups, this compound can be used in catalytic processes . It may act as a ligand or a catalyst in various chemical reactions, potentially leading to more efficient and selective synthesis pathways.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It is known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action .
Pharmacokinetics
It is known that the bromine atom in the pyrazole ring can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including anti-inflammatory, antiviral, and anticancer activities, depending on their chemical structure and target of action .
Eigenschaften
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVWIWEBDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651076 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
CAS RN |
108354-41-2 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




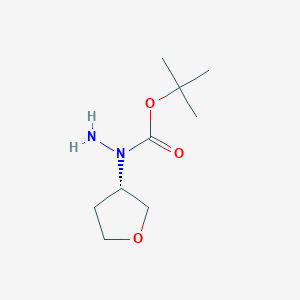
![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)


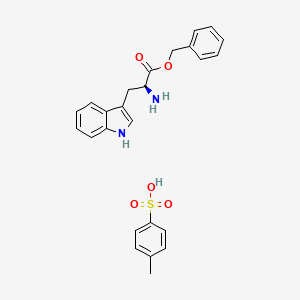
![2-[2-[2-[[(Z)-9-Octadecenyl]oxy]ethoxy]ethoxy]ethanol](/img/structure/B1516117.png)

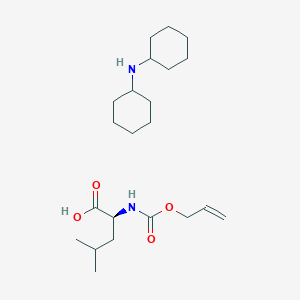
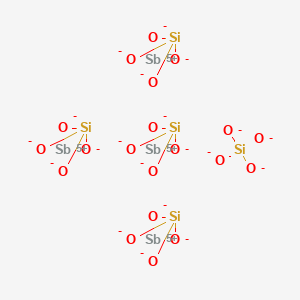
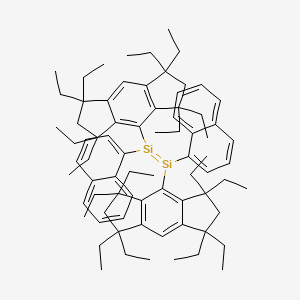
![1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol](/img/structure/B1516139.png)
